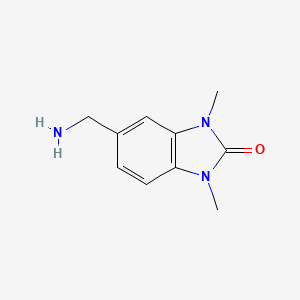

5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives, including structures akin to 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, often involves the reaction of appropriate alcohols or amines with acid chloride derivatives or through cyclization reactions between guanidine and heteroaromatic aldehydes. For instance, a series of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates have been synthesized via the reaction with acid chloride derivatives at room temperature, indicating the versatility and reactivity of benzimidazole synthesis routes (Ram et al., 1992).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives is crucial for understanding their biological activity. X-ray diffraction techniques have provided insight into the crystal and molecular structure of these compounds, revealing highly delocalized structures within the benzimidazole moiety and confirming tautomeric forms present in solid states (Hranjec et al., 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including cyclocondensation, transesterification, and reactions with nucleophiles, leading to a wide range of products with potential biological activities. For example, guanosine derivatives have been synthesized through the reaction of benzimidazole carbamates with benzoyl chlorides, demonstrating the chemical versatility of these compounds (Okutsu & Yamazaki, 1976).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and substituents. Studies on molecules like 5,6-dimethyl-2-(5-methylthiophen-2-yl)benzimidazole have elucidated their planar structures and the orientations of substituents, which affect their physical characteristics and intermolecular interactions (Geiger & Isaac, 2014).

Wissenschaftliche Forschungsanwendungen

Optical Activity in Amino Acid Derivatives

5-Aminobenzimidazoles and derivatives like 1,3-dimethyl-2H-5-amino-benzimidazol-2-one show potential in the preparation of optically active amino acid derivatives. Hasan et al. (2000) explored this by reducing 1-methyl-5-nitro-benzimidazoles and 1,3-dimethyl-2H-5-nitro-benzimidazol-2-one to their amino counterparts and further converting them into complex compounds, which were then characterized for optical activity using mass spectrometry and 1H NMR spectroscopy (Hasan, Shaheen, Yunus, & Munir, 2000).

Synthesis of Masked Amino Aldehydes

Denisenko et al. (2010) demonstrated the synthesis of 5'-substituted 2-(2-amino-3-furanyl)-1,3-dimethyl-1H-benzimidazolium bromides, which are masked amino aldehydes. This process involved heating (1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile with α-bromo ketones, leading to the formation of compounds with potential applications in organic synthesis (Denisenko, Tverdokhlebov, Tolmachev, Volovenko, Shishkina, & Shishkin, 2010).

Antibacterial and Antifungal Activities

Benzimidazolone derivatives, including those based on 1,3-dimethyl-2H-benzimidazol-2-one, have been studied for their antibacterial, antituberculosis, and antifungal activities. Karale, Rindhe, and Rode (2015) synthesized various benzimidazolone derivatives and tested them against gram-positive and gram-negative microorganisms, showing promising results in the context of medical research (Karale, Rindhe, & Rode, 2015).

Role in Organic Magnetic Materials

Benzimidazole-based compounds, including those similar to 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one, have been explored in the context of organic magnetic materials. Ferrer et al. (2001) synthesized and characterized stable nitroxide radicals derived from benzimidazoles, studying their magnetic susceptibility and potential application in materials science (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001).

Wirkmechanismus

Target of Action

The compound 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one, also known as Muscimol, is a potent and selective orthosteric agonist for the GABA A receptor . This receptor is a major inhibitory neurotransmitter receptor in the central nervous system .

Mode of Action

Muscimol mimics the inhibitory neurotransmitter GABA, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Biochemical Pathways

The biochemical pathways affected by Muscimol are those involving GABAergic signaling. By acting as an agonist at GABA-A receptors, Muscimol enhances inhibitory neurotransmission . This can have a variety of downstream effects, depending on the specific neural circuits involved.

Pharmacokinetics

It is also known that smaller particles are cleared more rapidly than larger ones .

Result of Action

The result of Muscimol’s action is a decrease in neuronal excitability, which can have a variety of effects depending on the specific neural circuits involved. These effects can include sedation, hallucinations, and pain relief . Muscimol’s ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage makes it a compound of great interest in neuropharmacology .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(aminomethyl)-1,3-dimethylbenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-12-8-4-3-7(6-11)5-9(8)13(2)10(12)14/h3-5H,6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVGETHSXBLPHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CN)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353886 |

Source

|

| Record name | 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886508-53-8 |

Source

|

| Record name | 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-](/img/structure/B1269222.png)

![6-Chloroimidazo[2,1-b]thiazole](/img/structure/B1269241.png)